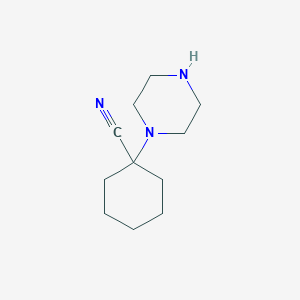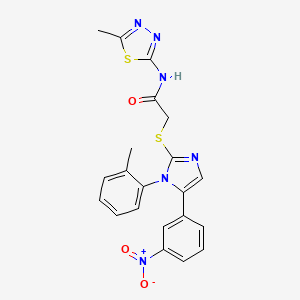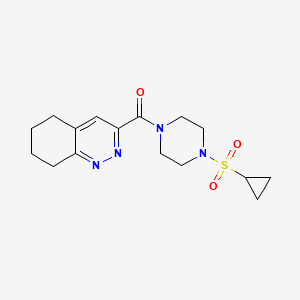![molecular formula C19H24N2O3S2 B2567504 5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034288-11-2](/img/structure/B2567504.png)
5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar piperidine derivatives involves a combination of three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . All reactions were monitored by thin layer chromatography .Molecular Structure Analysis
The structures of synthesized compounds like this one are typically verified using spectrum data and elemental analyses .Chemical Reactions Analysis
Chemical reactions involving this compound were monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are typically analyzed using thin layer chromatography .Aplicaciones Científicas De Investigación
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds similar to 5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have been studied for their insecticidal activities. For instance, a study found that certain pyridine derivatives exhibited significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. One compound, in particular, showed an activity approximately 4-fold that of the commercial insecticide acetamiprid, while others displayed moderate to strong aphidicidal activities (Bakhite et al., 2014).
Synthetic Bacteriochlorins for Spectral Tuning
In another study, a novel molecular design involving the incorporation of a spiro-piperidine unit in synthetic bacteriochlorins was explored. This design aimed to suppress adventitious dehydrogenation, allow for nitrogen derivatization, and enable the introduction of auxochromes to adjust spectral properties. The study successfully synthesized spiro-piperidine-bacteriochlorins and demonstrated their potential for tuning the polarity of near-infrared absorbers without significantly altering the decay pathways of the lowest singlet excited state (Reddy et al., 2013).
Radiolabeled Antagonists for PET Studies
Research involving 5-HT1A antagonists, such as [18F]p-MPPF, which shares structural similarities with the compound , has been pivotal in studying serotonergic neurotransmission using positron emission tomography (PET). This includes comprehensive studies encompassing chemistry, radiochemistry, animal models, and human data, providing insights into the behavior of such compounds in biological systems (Plenevaux et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-24-17-4-2-3-5-19(17)26(22,23)21-11-6-16(7-12-21)20-10-8-18-15(14-20)9-13-25-18/h2-5,9,13,16H,6-8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVBGIKWRHLNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2567423.png)
![N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2567424.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2567426.png)
![4-((Benzo[d]thiazol-2-ylthio)methyl)thiazol-2-amine](/img/structure/B2567427.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2567430.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-thienylformamide](/img/structure/B2567435.png)

![3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2567440.png)
![6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2567442.png)

